molecular formula C30H33FN8O2S B607656 Ziritaxestat CAS No. 1628260-79-6

Ziritaxestat

Cat. No. B607656
M. Wt: 588.7064
InChI Key: REQQVBGILUTQNN-UHFFFAOYSA-N
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Description

Ziritaxestat is a small-molecule, selective autotaxin inhibitor . It has shown promising results in a phase 2a study including 23 patients with Idiopathic Pulmonary Fibrosis (IPF) .


Synthesis Analysis

Ziritaxestat has been trialed for the treatment of idiopathic pulmonary fibrosis (IPF) and Systemic Sclerosis (SSc) . It has shown significant reduction in the modified Rodnan skin score (MRSS) at week 24 .


Molecular Structure Analysis

Ziritaxestat is a synthetic organic compound . It is a selective autotaxin inhibitor .


Chemical Reactions Analysis

Ziritaxestat is a substrate of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein and a weak inhibitor of the CYP3A4 and OATP1B1 pathways . It has been predicted that ziritaxestat could be a victim or perpetrator of drug–drug interactions (DDIs) .

Scientific Research Applications

  • Ziritaxestat has been studied for its pharmacokinetics and metabolism in healthy volunteers, revealing that it is mainly excreted in feces and has an absolute bioavailability of 54% (Helmer et al., 2021).

  • In a study on systemic sclerosis (SSc), Ziritaxestat showed significant improvements in skin and lung fibrosis in a murine model, suggesting its potential as a first-in-class disease-modifying drug for SSc (Zhang et al., 2021).

  • A Phase IIa study demonstrated the efficacy of Ziritaxestat in patients with early diffuse cutaneous systemic sclerosis, showing significant reductions in skin scores compared to placebo (Khanna et al., 2023).

  • Research into the pharmacokinetics of Ziritaxestat in rat plasma revealed a short half-life and low bioavailability, highlighting the need for further investigation into its administration methods (Chen et al., 2020).

  • An investigation into Ziritaxestat's drug-drug interaction potential, specifically with oral contraceptives, showed it is a potent inhibitor of sulfotransferase family 1E member 1, affecting the metabolism of ethinyl estradiol (Helmer et al., 2022).

  • Ziritaxestat is currently in Phase 3 clinical trials for idiopathic pulmonary fibrosis, with other small molecules being investigated as ATX inhibitors for cancer (Kraljić et al., 2019).

  • A study on ATX signaling highlighted that different ATX inhibitors, such as Ziritaxestat, can modulate the ATX/LPA signaling axis selectively, impacting receptor activation and clinical outcomes in pulmonary fibrosis (Salgado-Polo et al., 2022).

Safety And Hazards

Ziritaxestat should be handled with care to avoid inhalation and contact with skin, eyes, and clothing as it may be an irritant . It was well tolerated in clinical trials .

Future Directions

The pharmacotherapeutic landscape for IPF is moving forward with a number of new drugs currently in clinical development . Ziritaxestat has shown promising results in phase 2a studies and could be a part of this future landscape .

properties

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQVBGILUTQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33FN8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziritaxestat

CAS RN

1628260-79-6
Record name Ziritaxestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziritaxestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIRITAXESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
133
Citations
TM Maher, P Ford, KK Brown, U Costabel, V Cottin… - JAMA, 2023 - jamanetwork.com
… of ziritaxestat group, 27 in the 200 mg of ziritaxestat group, … mg of ziritaxestat group, 33 in the 200 mg of ziritaxestat group, … mg of ziritaxestat group, in the 200 mg of ziritaxestat group, …
Number of citations: 11 jamanetwork.com
E Helmer, A Willson, C Brearley… - Clinical …, 2022 - Wiley Online Library
… 14 C)-labeled ziritaxestat to better characterize … ziritaxestat, to further characterize the PK of ziritaxestat and its main metabolites, to evaluate the absolute bioavailability of oral ziritaxestat…
Number of citations: 7 accp1.onlinelibrary.wiley.com
E Helmer, N Karimian, K Van Assche… - Clinical …, 2022 - Wiley Online Library
… EE exposure with ziritaxestat was not due to CYP3A4 inhibition. Ziritaxestat inhibition of EE … ziritaxestat is a potent inhibitor of sulfation; EE glucuronidation was largely unaffected by …
Number of citations: 2 ascpt.onlinelibrary.wiley.com
J Perrier, V Gualano, E Helmer… - Clinical and …, 2023 - Wiley Online Library
… DDIs of ziritaxestat as a victim or perpetrator were … ziritaxestat as a victim of DDIs with a moderate CYP3A4 inhibitor (fluconazole) suggested a 2.6‐fold increase in the AUC of ziritaxestat…
Number of citations: 3 ascpt.onlinelibrary.wiley.com
D Khanna, CP Denton, DE Furst… - Arthritis & …, 2023 - Wiley Online Library
… Placebo patients switching to ziritaxestat in the OLE showed similar reductions in mRSS to those observed for ziritaxestat patients in the parent study. Ziritaxestat was well tolerated; the …
Number of citations: 4 onlinelibrary.wiley.com
L Kawano-Dourado, M Funke-Chambour, AU Wells - JAMA, 2023 - jamanetwork.com
To the Editor We are writing about the ISABELA 1 and 2 randomized clinical trials1 that tested 2 doses of ziritaxestat (600 mg or 200 mg) vs placebo in patients with idiopathic …
Number of citations: 4 jamanetwork.com
TM Maher, P Ford, KK Brown, U Costabel, V Cottin… - spiral.imperial.ac.uk
… 1:1:1 to receive 600 mg of oral ziritaxestat, 200 mg of ziritaxestat, or placebo once daily in … to risk profile of ziritaxestat no longer supported their continuation. Ziritaxestat did not improve …
Number of citations: 0 spiral.imperial.ac.uk
H Lei, Y Yang, C Li, F Jia, N Jiang… - … Process Research & …, 2020 - ACS Publications
A practical and highly efficient protocol for the production of Autotaxin (ATX) inhibitor Ziritaxestat (1) was described. The procedure began with a catalyst-free bicomponent cyclization for …
Number of citations: 11 pubs.acs.org
TM Maher, P Ford, MS Wijsenbeek - JAMA, 2023 - jamanetwork.com
To the Editor We are writing about the ISABELA 1 and 2 randomized clinical trials1 that tested 2 doses of ziritaxestat (600 mg or 200 mg) vs placebo in patients with idiopathic …
Number of citations: 3 jamanetwork.com
J Chen, Z Guan, N Dong, X Li - Biomedical Chromatography, 2020 - Wiley Online Library
Ziritaxestat is a first‐in‐class autotoxin inhibitor. The purpose of this study was to develop a liquid chromatography/electrospray ionization tandem mass spectrometric (LC–MS/MS) …

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